Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester is a complex organic compound known for its unique structural properties. This compound is part of the thioester family, where a sulfur atom replaces the oxygen atom in the ester linkage. This modification significantly impacts its chemical behavior and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester typically involves the esterification of benzenecarbothioic acid with 4-(tetradecyloxy)benzenol and 4-pentylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester involves its interaction with specific molecular targets. The sulfur atom in the thioester group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The aromatic rings can participate in π-π interactions, influencing its behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarbothioic acid, 4-(hexyloxy)-, S-(4-pentylphenyl) ester
- Benzenecarbothioic acid, 4-(decyloxy)-, S-(4-pentylphenyl) ester
Uniqueness
The presence of the tetradecyloxy group in Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester imparts unique hydrophobic properties, making it more suitable for applications requiring water-resistant characteristics. This distinguishes it from similar compounds with shorter alkoxy chains .
Eigenschaften
CAS-Nummer |
77638-16-5 |
---|---|
Molekularformel |
C32H48O2S |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
S-(4-pentylphenyl) 4-tetradecoxybenzenecarbothioate |
InChI |
InChI=1S/C32H48O2S/c1-3-5-7-8-9-10-11-12-13-14-15-17-27-34-30-23-21-29(22-24-30)32(33)35-31-25-19-28(20-26-31)18-16-6-4-2/h19-26H,3-18,27H2,1-2H3 |
InChI-Schlüssel |
GNSNEFSMVYSNMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.